Zinc Phosphate

Beschreibung

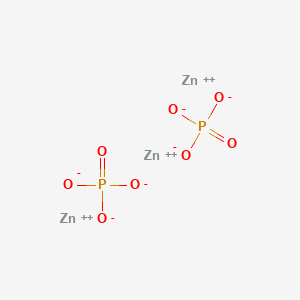

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7779-90-0 |

|---|---|

Molekularformel |

H3O4PZn |

Molekulargewicht |

163.4 g/mol |

IUPAC-Name |

phosphoric acid;zinc |

InChI |

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI-Schlüssel |

OXHXATNDTXVKAU-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Kanonische SMILES |

OP(=O)(O)O.[Zn] |

Andere CAS-Nummern |

13847-22-8 14332-60-6 7779-90-0 |

Physikalische Beschreibung |

DryPowder; Liquid; OtherSolid, Liquid; WetSolid |

Piktogramme |

Environmental Hazard |

Synonyme |

PHOSPHORIC ACID ZINC SALT; ZINC PHOSPHATE TRIBASIC; ZINC PHOSPHATE (ORTHO); ZINC PHOSPHATE; ZINC ORTHOPHOSPHATE; bonderite40; bonderite880; c.i.77964 |

Herkunft des Produkts |

United States |

Advanced Synthesis and Fabrication Methodologies of Zinc Phosphate Materials

Solution-Based Precipitation Techniques for Zinc Phosphate (B84403) Systems

Solution-based precipitation techniques are fundamental to the synthesis of zinc phosphate, offering versatility in controlling particle characteristics.

Conventional chemical precipitation involves the reaction of zinc and phosphate precursors in an aqueous solution, leading to the formation of a solid precipitate. For instance, nano-sized this compound powders can be prepared using zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) as precursors, with ammonia (B1221849) solution (25%) acting as a precipitating agent. austinpublishinggroup.comaustinpublishinggroup.com The reaction is typically conducted at room temperature (e.g., 35 ± 2 °C) and a pH of 3.0, allowing for a reaction time of approximately 60 minutes to achieve a dense white precipitate. austinpublishinggroup.comaustinpublishinggroup.com The product is then filtered, washed, and dried. austinpublishinggroup.com

Another approach involves dissolving zinc nitrate (B79036) (Zn(NO₃)₂) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄) in Milli-Q water, heating the zinc solution to 60 °C, and then adding the sonicated phosphate solution. acs.org This method yields this compound microparticles with elongated morphologies and a hopeite crystal structure, with an average crystallite size of about 35 nm and a hydrodynamic diameter of approximately 4.8 μm. acs.org

Table 1: Parameters and Outcomes of Conventional Chemical Precipitation

| Precursors | Precipitating Agent | pH | Temperature (°C) | Reaction Time (min) | Particle Size / Morphology | Crystallinity | Reference |

| ZnCl₂, KH₂PO₄ | Ammonia (25%) | 3.0 | 35 ± 2 | 60 | 214.9 nm (average) | 36.19 ± 1.8% | austinpublishinggroup.comaustinpublishinggroup.com |

| Zn(NO₃)₂·6H₂O, Na₂HPO₄ (anhydrous) | - | - | 60 | - | Elongated microparticles, Hopeite (avg. 4.8 μm hydrodynamic, 35 nm crystallite) | Hopeite | acs.org |

Hydrothermal and solvothermal methods utilize high-temperature and high-pressure conditions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to synthesize crystalline materials. These methods are often employed with organic amines as structure-directing agents or templates, which can be incorporated into the zinc-phosphate frameworks. acs.orgacademie-sciences.fracs.org

For instance, this compound compounds have been synthesized hydrothermally using zinc acetate (B1210297) (Zn(OAc)₂), phosphoric acid (H₃PO₄), and a chiral metal complex like Co(en)₃Cl₃ as a template. The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated at 145 °C for 26 hours. acs.org This method can yield new this compound structures such as [Coᴵᴵ(en)₃]₂[Zn₆P₈O₃₂H₈] and [Coᴵᴵᴵ(en)₃][Zn₈P₆O₂₄Cl]·2H₂O. acs.org

Solvothermal synthesis can also be used to prepare zinc phosphates. For example, a 3-D this compound, [C₅N₂H₁₄][Zn₂(PO₃(OH))₃], was synthesized under predominantly non-aqueous solvothermal conditions using zinc oxide (ZnO), ethylene (B1197577) glycol, 1-methylpiperazine, orthophosphoric acid, and hydrochloric acid. The gel was heated at 433 K (160 °C) for 7 days. academie-sciences.fr Solvothermal flow synthesis has also been reported for producing phase-pure hopeite pigment, achieving a conversion yield of 98.7% at 250 °C, compared to 85.4% at room temperature. rsc.orgrsc.org

Table 2: Parameters and Outcomes of Hydrothermal and Solvothermal Synthesis

| Method | Precursors | Temperature (°C/K) | Reaction Time | Key Additives/Conditions | Product Characteristics | Reference |

| Hydrothermal | Zn(OAc)₂, H₃PO₄ | 145 | 26 h | Co(en)₃Cl₃ template | [Coᴵᴵ(en)₃]₂[Zn₆P₈O₃₂H₈], [Coᴵᴵᴵ(en)₃][Zn₈P₆O₂₄Cl]·2H₂O (new structures) | acs.org |

| Solvothermal | ZnO, ethylene glycol, 1-methylpiperazine, H₃PO₄, HCl | 433 K (160 °C) | 7 days | 1-methylpiperazine | [C₅N₂H₁₄][Zn₂(PO₃(OH))₃] (3-D framework) | academie-sciences.fr |

| Solvothermal Flow | Na₃PO₄, Zn(acetate)₂·2H₂O | 250 | - | Flow reactor | Phase-pure hopeite pigment, 98.7% yield, tunable crystallite size and packing (at 250°C) | rsc.orgrsc.org |

| Hydrothermal | ZnCl₂, H₃PO₄ | 368 K (95 °C) | 24 h | Hexylamine, ethanol (B145695) | [C₆H₁₆N]·[Zn(HPO₄)Cl] (2-D layered structure) | tandfonline.com |

Sonochemical synthesis utilizes ultrasonic irradiation to induce chemical reactions, often leading to smaller, more uniform particles, reduced reaction times, and higher crystallinity. austinpublishinggroup.comaustinpublishinggroup.comkoreascience.kr Microwave-assisted synthesis employs microwave heating, which provides rapid and uniform heating, accelerating reaction rates and improving product characteristics. scirp.orgresearchgate.netscirp.org

In sonochemical synthesis, nano-sized this compound powders can be prepared using zinc chloride and potassium dihydrogen phosphate, similar to conventional methods, but with ultrasonic irradiation (e.g., 22 kHz frequency, 40% amplitude, 5s ON/5s OFF cycle) for a shorter duration (e.g., 15 minutes). austinpublishinggroup.com This method can yield an average particle size of 110.3 nm, compared to 214.9 nm by conventional methods, and significantly increases crystallinity (45.94 ± 0.6% vs. 36.19 ± 1.8%). austinpublishinggroup.comaustinpublishinggroup.com Sonochemical routes can also produce amorphous this compound nanospheres with an average diameter of 210 nm, controllable by precursor pH. koreascience.krresearchgate.net Highly uniform this compound hexagonal bipyramid crystals (average size 1.437 μm) have also been synthesized via a disodium phosphate-assisted sonochemical route. acs.org

Microwave-assisted synthesis, sometimes combined with hydrothermal or sonochemical methods, offers advantages in speed and control. For instance, Zn₃(PO₄)₂ nanoparticles can be produced via microwave-assisted hydrothermal synthesis at 200 °C, with varying microwave heating times (e.g., 3, 5, 10, and 15 min). researchgate.net A one-step ultrasonic-template-microwave (UTM) assisted route has been developed to synthesize surface-modified this compound nanocrystals with a particle size of 30-35 nm and good dispersion. scirp.orgscirp.orgscirp.org

Table 3: Parameters and Outcomes of Sonochemical and Microwave-Assisted Synthesis

| Method | Precursors | Conditions | Particle Size / Morphology | Crystallinity / Yield / Time | Reference |

| Sonochemical | ZnCl₂, KH₂PO₄ | Ultrasonic irradiation (22 kHz, 40% amplitude), 15 min, pH 3.0 | 110.3 nm, hexagonal structure | 45.94 ± 0.6% crystallinity, 80% energy saving, 15 min reaction time | austinpublishinggroup.comaustinpublishinggroup.com |

| Sonochemical | - | Ultrasonic route, 0.01 M, 39.5 W/cm², 30 min, pH controlled | 210 nm nanospheres (amorphous) | Amorphous | koreascience.krresearchgate.net |

| Sonochemical | Zn(NO₃)₂·6H₂O, Na₂HPO₄ | Ultrasonic (39.5 W/cm², 20 min, 20 kHz), ambient conditions | 1.437 μm hexagonal bipyramids | - | acs.org |

| Microwave-assisted Hydrothermal | - | 200 °C, microwave heating (3-15 min) | Nanoparticles | Best performance at 10 min | researchgate.net |

| Ultrasonic-Template-Microwave (UTM) | - | One-step UTM assisted route | 30-35 nm nanocrystals, good dispersion | - | scirp.orgscirp.org |

While the provided search results did not yield direct information on "Reverse Microemulsion Methodologies" specifically for this compound synthesis, microemulsion methods are generally known for their ability to control particle size and morphology by confining reactions within nanoscale droplets. This technique is often used for synthesizing nanoparticles with narrow size distributions.

Polyol-mediated synthesis is a method that uses polyols (e.g., ethylene glycol, diethylene glycol, glycerin) as solvents and often as reducing agents, allowing for the preparation of highly uniform and non-agglomerated nanoparticles, often under relatively fast reaction times compared to solid-state reactions. koreascience.kracs.orgresearchgate.netacs.orgresearchgate.net

For example, nanoscale this compound with a nominal composition of Zn₃(PO₄)₂ can be prepared via a polyol-mediated synthesis, resulting in non-agglomerated nanoparticles that are very uniform in size and shape, typically around 20 nm in diameter. acs.orgresearchgate.netacs.org This method is considered a relatively fast route (up to several hours) for preparing non-agglomerated this compound nanoparticles, although it may require a heating system (up to 300 °C) and an additional cooling system for refluxing. koreascience.kr

Table 4: Parameters and Outcomes of Polyol-Mediated Synthesis

| Method | Precursors | Polyol Solvent | Temperature (°C) | Particle Size / Morphology | Agglomeration | Reference |

| Polyol-mediated | - | Polyol | Up to 300 | 20 nm, uniform size and shape | Non-agglomerated | koreascience.kracs.orgacs.org |

Solid-State and Hybrid Fabrication Routes

Beyond solution-based methods, solid-state and hybrid fabrication routes offer alternative pathways for synthesizing this compound materials, sometimes incorporating organic components or biomimetic processes.

Solid-state reactions are a simple room temperature process for fabricating this compound nanoparticles, though they can require very long reaction times (from several hours to several days). koreascience.kr

Hybrid fabrication routes often involve combining inorganic this compound with organic or biological components to create composite materials with enhanced properties. For instance, collagen-zinc phosphate hybrid nanoflowers have been synthesized via a mild biomineralization process. This involves incubating zinc nitrate with collagen protein in a phosphate-buffered saline (PBS) solution at 25 °C for 24 hours, leading to the formation of flower-like nanomaterials with branched petals, where collagen is believed to initiate nucleation and glue the petals together. rsc.orgrsc.orgresearchgate.net Similarly, alcohol dehydrogenase (ADH)-zinc phosphate hybrid nanoflowers have been prepared through a biomimetic mineralization method, using ADH as an organic component and this compound as the inorganic component. mdpi.com

Another hybrid approach involves the preparation of polyurethane nano this compound hybrid coatings to mitigate corrosion. This involves dispersing nano-sized this compound (nanoparticles and nanorods) in xylene, followed by sonication to break down agglomerates, and then incorporating them into a polyesteramide matrix. emerald.com

Table 5: Examples of Solid-State and Hybrid Fabrication Routes

| Method | Components / Precursors | Conditions | Product Characteristics / Structure | Reference |

| Solid-state reaction | - | Room temperature, long reaction times | This compound nanoparticles | koreascience.kr |

| Biomineralization (Hybrid) | Zn(NO₃)₂, collagen protein | 25 °C, 24 hours, in PBS | Collagen-zinc phosphate hybrid nanoflowers with branched petals | rsc.orgrsc.orgresearchgate.net |

| Biomimetic Mineralization (Hybrid) | Alcohol dehydrogenase (ADH), zinc acetate, PBS | Magnetic stirring for 12 hours | ADH-zinc phosphate hybrid nanoflowers | mdpi.com |

| Polymer Composite Fabrication (Hybrid) | Nano this compound (nanoparticles/nanorods), polyesteramide | Dispersion in xylene, sonication, incorporation | Polyurethane nano this compound hybrid coatings | emerald.com |

Control of Morphological and Crystallite Dimensions in this compound Materials

Influence of Reaction Parameters on Particle Size and Shape

The particle size and shape of this compound are critical factors that directly impact its performance, particularly its anticorrosive efficiency nih.govwikipedia.orgfishersci.ie. Various reaction parameters can be precisely controlled to tailor these characteristics.

Temperature and pH: Temperature and pH are fundamental parameters influencing the formation and morphology of this compound particles nih.govfishersci.fi. For instance, in the synthesis of hollow this compound nanoparticles, a low temperature of 0°C combined with a pH of 8.5 was found to be optimal for forming particles ranging from 20 to 50 nm fishersci.fi. This suggests that lower temperatures can favor the creation of specific nanostructures fishersci.fi.

Reagent Concentration and Ratio: The concentrations of reagents and their molar ratios play a significant role in determining particle characteristics nih.gov. For example, a process utilizing soluble divalent zinc salt and soluble phosphate in an alcohol/water mixed solution, with a zinc salt to phosphate molar ratio of 1:0.1 to 1:10, followed by a hydrothermal reaction, can lead to the formation of dumbbell-shaped microcrystals atamanchemicals.com.

Stirring Speed: Stirring speed can influence the reaction kinetics and particle formation. A process for manufacturing this compound by reacting zinc oxide and phosphoric acid at temperatures between 10 and 100°C, with high stirring speeds ranging from 3000 to 10,000 rpm, has been reported fishersci.ca.

Precursor Particle Size: The initial particle size of precursors can also affect the final product. Grinding zinc oxide to particles between 0.1 and 5 µm, for example, can lead to an increased chemical yield of the reaction fishersci.ca.

Sonochemical Assistance: Sonochemical methods, which involve the use of ultrasound, have demonstrated a significant impact on particle size and crystallinity. A comparative study between conventional (NUS) and sonochemically assisted (US) precipitation methods showed that the US method produced this compound powders with a smaller average particle size and higher crystallinity wikipedia.org. The US method also drastically reduced the reaction time, from 60 minutes to 15 minutes wikipedia.org.

Table 1: Influence of Sonochemical Method on this compound Particle Characteristics

| Method | Average Particle Size (nm) | Crystal Size (nm) | Crystallinity (%) | Reaction Time (min) |

| Conventional (NUS) | 214.9 | 32.1 ± 3.9 | 36.19 ± 1.8 | 60 |

| Sonochemically Assisted (US) | 110.3 | 34.9 ± 1.6 | 45.94 ± 0.6 | 15 |

| Source | wikipedia.org | wikipedia.org | wikipedia.org | wikipedia.org |

Surfactants/Templates: The inclusion of surfactants or templates in the synthesis can guide the formation of specific particle shapes and sizes. For instance, the presence of n-octanol as a co-surfactant in a soft-template method significantly decreased the size of hollow nano this compound particles fishersci.fi.

Strategies for Nanocrystalline and Microcrystalline this compound Preparation

Achieving specific crystal sizes, whether nanocrystalline or microcrystalline, is crucial for tailoring this compound for various applications, especially in high-performance coatings where smaller particles often provide better anticorrosion properties fishersci.ie.

Strategies for Nanocrystalline this compound Preparation: Traditional methods for this compound production have struggled to yield nanoscaled products efficiently fishersci.comereztech.com. Consequently, various advanced techniques have been explored:

Hydrothermal, Sol-Gel, and Solid-State Methods: These methods have been investigated for synthesizing this compound nanocrystals, though they can be costly and technologically complex for industrial scale-up fishersci.comereztech.com.

Ultrasonic-Template-Microwave (UTM) Assisted Route: A facile and efficient one-step UTM-assisted route has been developed to synthesize surface-modified this compound nanocrystals fishersci.comereztech.com. This method, which combines ultrasonic, microwave, and Triton X-100, produced nanocrystals with a particle size of 30-35 nm and good dispersion, making it a low-cost and industrially applicable approach fishersci.comereztech.com.

Sonochemical Precipitation: This method, as detailed above, effectively produces nano-sized this compound powders. Using zinc chloride and potassium dihydrogen phosphate as precursors, and ammonia solution as a precipitating agent, it yields particles with an average size of 110.3 nm and a crystal size of 34.9 ± 1.6 nm wikipedia.org.

Multi-Stage Processes:

Nanocrystalline this compound Tetrahydrate (Hopeite): A three-stage process can produce nanocrystalline this compound tetrahydrate (Zn₃(PO₄)₂·4H₂O) with an average crystallite size of 30-40 nm wikipedia.orgfishersci.nl. This involves synthesizing Zn₃(PO₄)₂·4H₂O from diammonium phosphate and zinc nitrate, followed by low-temperature calcination of the precipitated phosphate, and then hydration of the intermediate wikipedia.orgfishersci.nl.

Anhydrous Nanocrystalline this compound: An anhydrous form with an average crystallite size of about 40 nm can be obtained through a two-stage calcination process (initially at low temperature, then at higher temperature) of a gel formed from zinc nitrate, diammonium phosphate, and citric acid wikipedia.org.

Soft-Template Method: This method involves precipitation using a surfactant like 1,1,1-tris(hydroxymethyl) propane (B168953) (TMP) and a co-surfactant such as n-octanol fishersci.fi. This approach successfully synthesized hollow this compound nanoparticles in the 20-50 nm range, particularly at low temperatures and a pH of 8.5 fishersci.fi.

Reverse Microemulsion Technique: Uniformly sized this compound nanoparticles (average size 30 nm) have been prepared using a reverse microemulsion technique with zinc nitrate and disodium hydrogen phosphate as precursors uni-lj.si.

Strategies for Microcrystalline this compound Preparation: Microcrystalline this compound is widely used, particularly in conversion coatings for corrosion protection nih.gov.

Chemical Conversion Process (Phosphating Baths): This common method involves immersing a metal surface in a solution containing zinc ions and phosphate ions under controlled conditions nih.gov. This leads to the precipitation of a microcrystalline this compound layer that is tightly bound to the metal substrate nih.gov. The use of surface conditioners before the phosphating bath can establish nucleation sites, facilitating the formation of a finely dense microcrystalline coating fishersci.ie.

Hydrolysis Precipitation: This method has been employed to prepare highly crystalline, micronized, and lamellar Zn₃(PO₄)₂·4H₂O fishersci.ie. The resulting product exhibits a lamellar particle shape with a particle size of approximately 10 µm fishersci.ie.

Solvent Displacement Crystallization: A simple synthesis method, solvent displacement crystallization, has been used to prepare highly crystalline, micronized, and layered this compound, which demonstrates excellent anticorrosive properties in various coatings americanelements.com.

Industrial Production Methods:

Zinc Oxide Method: This involves reacting a 15% phosphoric acid solution with an approximately 20% zinc oxide slurry under stirring at temperatures below 30°C, with the addition of this compound seed crystals atamanchemicals.com. The mixture is then heated to 80°C, filtered, hot washed, pulverized, and dried atamanchemicals.com.

Double Decomposition Method: This process involves slowly adding zinc sulfate (B86663) to a trisodium (B8492382) phosphate solution at 70-80°C, followed by filtration, washing to remove sulfate ions, pulverization, and drying at 120°C atamanchemicals.com. However, these industrial methods can result in this compound with lower purity and higher impurity content atamanchemicals.com.

Rapid Mixing: this compound tetrahydrate with an average crystallite size of about 180 nm can be obtained through rapid mixing of a 20 wt.% zinc nitrate solution with a 40 wt.% diammonium phosphate solution at 346K wikipedia.org.

Crystallography and Structural Elucidation of Zinc Phosphate Phases

Anhydrous Zinc Phosphate (B84403) Crystal Structures

Anhydrous zinc phosphate, primarily Zn₃(PO₄)₂, exhibits distinct crystal structures depending on temperature and synthesis conditions.

The alpha (α) phase of anhydrous zinc orthophosphate, α-Zn₃(PO₄)₂, crystallizes in the monoclinic crystal system with the C2/c space group. atamanchemicals.comatamankimya.comnih.govnih.govnih.govnih.gov This phase is stable below approximately 942 °C. nih.gov

The lattice parameters for α-Zn₃(PO₄)₂ are detailed in the table below:

| Parameter | Value | Unit |

| a | 8.14 ± 0.02 | Å |

| b | 5.63 ± 0.01 | Å |

| c | 15.04 ± 0.04 | Å |

| β | 105°08′ ± 05′ | ° |

| Z | 4 | |

| Space Group | C2/c | |

| Crystal System | Monoclinic | |

| atamankimya.comnih.govnih.govnih.gov |

Beyond the α-phase, anhydrous zinc orthophosphate can also exist in other monoclinic allotropic varieties, namely β and γ phases. The β phase, for instance, is observable at room temperature only after rapid quenching from higher temperatures, while the α and γ phases are stable at room temperature. nih.govnih.govnih.gov

Within the α-Zn₃(PO₄)₂ structure, zinc cations (Zn²⁺) are tetrahedrally coordinated to four oxygen atoms, forming ZnO₄ tetrahedra. atamanchemicals.comatamankimya.comnih.govnih.govnih.gov There are two crystallographically inequivalent Zn²⁺ sites. atamanchemicals.comatamankimya.comnih.govnih.govnih.gov

In the first Zn²⁺ site, the ZnO₄ tetrahedron shares a corner with another ZnO₄ tetrahedron, corners with four equivalent PO₄ tetrahedra, and an edge with one ZnO₄ tetrahedron. atamanchemicals.com

In the second Zn²⁺ site, the ZnO₄ tetrahedron shares corners with two equivalent ZnO₄ tetrahedra and corners with four equivalent PO₄ tetrahedra. atamanchemicals.com

The phosphorus atoms (P⁵⁺) are also tetrahedrally coordinated to four oxygen atoms, forming PO₄ tetrahedra. Each PO₄ tetrahedron shares its corners with six ZnO₄ tetrahedra. atamanchemicals.com The connectivity of these ZnO₄ and PO₄ tetrahedra forms spiral chains that run parallel to the twofold screw axis, which are then interconnected by a second set of zinc tetrahedra. nih.gov

Typical bond distances within this structure include:

| Bond Type | Bond Distance Range | Unit |

| Zn-O | 1.89–2.01 | Å |

| P-O | 1.52–1.56 | Å |

| atamanchemicals.com |

Hydrated this compound Polymorphs

Hydrated zinc phosphates present a diverse range of polymorphs, each with unique structural features influenced by the presence of water molecules and other cations.

Hopeite, with the chemical formula Zn₃(PO₄)₂·4H₂O, is a naturally occurring hydrated this compound mineral that crystallizes in the orthorhombic system. americanelements.comnih.govnih.govwebmineral.comwikipedia.org It is known to exist in two dimorphous forms: alpha (α-hopeite) and beta (β-hopeite). nih.govnih.govreach-zinc.euacs.org The primary distinction between these two forms lies in their differing hydrogen bonding systems within their crystal structures. reach-zinc.eu

The crystal structure of α-hopeite belongs to the Pnma space group. nih.govwebmineral.comreach-zinc.euacs.org

Key crystallographic data for hopeite:

| Parameter | Value | Unit |

| a | 10.597(3) | Å |

| b | 18.318(8) | Å |

| c | 5.031(1) | Å |

| Z | 4 | |

| Space Group | Pnma | |

| Crystal System | Orthorhombic | |

| webmineral.comacs.org |

In hopeite, Zn²⁺ ions are found in both tetrahedral (ZnO₄) and octahedral (ZnO₆, specifically [ZnO₂(H₂O)₄]) coordination environments. nih.govreach-zinc.euacs.org The structure is characterized by two-dimensional layers composed of ZnO₄ and PO₄ tetrahedra, which are interconnected to form a three-dimensional framework by ZnO₆ octahedra. reach-zinc.eu Hopeite undergoes dehydration upon heating, starting around 70 °C and completely losing its water content above 300 °C to form anhydrous Zn₃(PO₄)₂. nih.govnih.gov

Another polymorph of Zn₃(PO₄)₂·4H₂O, distinct from hopeite, is parahopeite, which exhibits triclinic symmetry and a different structural topology. nih.govwebmineral.comreach-zinc.eu

Phosphophyllite is a rare phosphate mineral with the chemical formula Zn₂Fe(PO₄)₂·4H₂O. americanelements.comnih.gov It crystallizes in the monoclinic crystal system, with the P2₁/c space group. americanelements.comnih.gov

The crystal structure of phosphophyllite is characterized by layers of phosphate groups (PO₄) that are linked to both zinc (Zn) and iron (Fe) cations. Water molecules are incorporated within this crystal lattice. americanelements.com Phosphophyllite typically forms slender, prismatic crystals, often exhibiting a leaf-like or platy habit with flat terminations. americanelements.com This mineral is a significant component in this compound coatings on ferrous materials, often forming alongside hopeite.

While specific crystallographic data for the exact stoichiometry Zn₃(HPO₄)₃·3H₂O was not found in the provided search results, various other hydrated zinc hydrogen phosphate compounds have been characterized, demonstrating a range of structural complexities. These include compounds where hydrogen phosphate (HPO₄²⁻) or dihydrogen phosphate (H₂PO₄⁻) ions are integral to the structure.

For instance, Zn(H₂PO₄)₂·2H₂O crystallizes in the monoclinic system and is isotypic with Cd(H₂PO₄)₂·2H₂O. Another example is Rb₂Zn₂(HPO₄)₃, which also crystallizes in the monoclinic system (P2₁/c space group) and features a three-dimensional framework built from spiral chains of alternating PO₄ and ZnO₄ tetrahedra. nih.gov

More complex hydrated zinc hydrogen phosphates, often synthesized under hydrothermal conditions, include:

CsZn₂.₅(HPO₄)₃·2H₂O : This compound forms a layered structure composed of PO₄ and ZnO₄ tetrahedra. Some zinc atoms in this structure are octahedrally coordinated to water molecules. nih.gov

Zn₃(HPO₄)₄₂ : This zincophosphate forms a three-dimensional framework constructed from corner-sharing ZnO₄ and PO₃(OH) tetrahedra. webmineral.com

APA₂[Zn₃(HPO₄)₄(H₂O)₂] : This layered zincophosphate features an alternating arrangement of ZnO₄ and HPO₄ tetrahedra that share vertices, forming infinite anionic sheets. nih.gov

Minerals such as spencerite, Zn₄(PO₄)₂(OH)₂·3H₂O, are also notable hydrated zinc phosphates. Spencerite crystallizes in the monoclinic system with the P2/c space group nih.govamericanelements.comnih.gov and contains zinc in 4-, 5-, and 6-fold coordination environments. Tarbuttite, Zn₂(PO₄)(OH), is another related hydrous this compound mineral that crystallizes in the triclinic system (P1 space group) atamanchemicals.comatamankimya.comamericanelements.com, with zinc ions surrounded by oxygen in nearly perfect trigonal bipyramids and tetrahedral phosphate groups. atamankimya.com

Molecular Structures of this compound Complexes

The molecular structures of this compound complexes can range from discrete mononuclear units to extended polymeric architectures, including 1D chains, 2D frameworks, and higher-order aggregates nih.govacs.orgresearchgate.netacs.orgacs.org. The specific structure is often dictated by the reaction conditions, the type of metal precursor, the substituents on the phosphorus atom, and the choice of co-ligands researchgate.net.

Coordination Chemistry with Donor Ligands

For instance, the reaction of [Zn{O2P(OPh)2}2]∞ with various donor ligands can yield different structural motifs:

Polymeric 1D structures : Monodentate ligands like pyridine (B92270) (Py) and 4-methylpyridine (B42270) (4-MePy) can lead to infinite 1D helical chains, such as [(Py)2Zn{O2P(OPh)2}2]∞ and [(4-MePy)2Zn{O2P(OPh)2}2]∞. In these structures, the zinc centers are often octahedrally coordinated, with phosphate ligands bridging zinc centers in a {μ-O,O′} fashion, forming continuous eight-membered {Zn2(OPO)2} rings nih.govacs.org.

Bimetallic systems : Bidentate ligands like 2,2-bipyridine (bipy) and TMEDA can result in bimetallic complexes, e.g., [(Bipy)Zn{O2P(OPh)2}2]2 and [(TMEDA)Zn{O2P(OPh)2}2]2. In such complexes, zinc atoms can exhibit five-coordinate square-pyramidal geometry, with the nitrogen atoms of the bidentate ligand and bridging diphenyl phosphate oxygen atoms completing the coordination sphere nih.govacs.org.

Monomeric complexes : Tridentate ligands, such as PMDETA, can lead to mononuclear zinc bis-diphenylphosphate complexes like [(PMDETA)Zn{O2P(OPh)2}2], reducing the aggregation state nih.govacs.org.

The coordination environment of zinc in these complexes can vary significantly. For example, in [(TMEDA)Zn{O2P(OPh)2}2]2, one zinc atom can be octahedrally coordinated, while the second zinc atom exhibits a pseudo-trigonal bipyramidal 5-coordinate environment nih.gov. Phosphate ligands typically adopt a tetrahedral {PO4} geometry, with P-O bonds connecting to adjacent zinc atoms and to terminal organic groups nih.govacs.org.

| Complex Type | Donor Ligand | Aggregation State | Example Complex | Zinc Coordination Geometry |

|---|---|---|---|---|

| Polymeric 1D | Pyridine (Py), 4-Methylpyridine (4-MePy) | Polymeric 1D chain | [(Py)2Zn{O2P(OPh)2}2]∞ | Octahedral |

| Bimetallic | 2,2-Bipyridine (bipy), TMEDA | Dimeric | [(Bipy)Zn{O2P(OPh)2}2]2 | Square-pyramidal (5-coordinate) |

| Monomeric | PMDETA | Monomeric | [(PMDETA)Zn{O2P(OPh)2}2] | Not explicitly stated, but implies single Zn center |

Oxido-Bridged and Aggregated Molecular Architectures

Beyond simple coordination with donor ligands, this compound chemistry also involves the formation of more complex oxido-bridged and aggregated molecular architectures. These structures often arise from specific synthetic conditions, such as the presence of water or the choice of zinc precursors researchgate.net.

Examples of such aggregated structures include:

Tetranuclear clusters : The reaction of diethyl zinc with di-tert-butyl phosphate in the presence of water or with zinc acetate (B1210297) can yield oxido-bridged tetranuclear clusters like [Zn4(μ4-O){O2P(OtBu)2}6]. This cluster can be described as an oxide-centered Zn4 tetrahedron, with each of the six edges bridged by an O2P(OtBu)2 group researchgate.netacs.org. The Zn−O(μ4) bond distances in such clusters typically range from 1.968 to 2.010 Å, and Zn−O(phosphate) distances from 1.906 to 1.963 Å acs.org.

Pentanuclear and higher aggregates : The reaction of dimethyl zinc with diphenyl phosphate in different solvents can lead to varying aggregation states. For instance, in THF, a pentanuclear complex [{MeZn(O2P{OPh}2)}3(Me2Zn2O)(THF)2] can form, while in toluene, a larger aggregate [(MeZn{O2P-(OPh)2})6(Me2Zn3O2)] has been observed researchgate.net.

Dinuclear units : Dinuclear zinc complexes can feature bridging oxyanions, such as phosphate or pyrophosphate, which can significantly enhance the ligand/zinc affinity and stabilize the dimetallic architecture researchgate.net. In some cases, a single carboxylate co-ligand bridges dizinc (B1255464) units, while in others, the steric bulk of the ligand allows for the coordination of two acetates per dizinc unit nih.gov. The active site of zinc phosphotriesterase, for example, features two zinc ions bridged by a carbamylated lysine (B10760008) residue and a hydroxido group, with a metal-metal distance of approximately 3.4 Å academie-sciences.fr.

The formation of these oxido-bridged and aggregated structures highlights the diverse coordination modes of phosphate ligands, which can bridge multiple zinc centers (e.g., μ-O,O′) and contribute to the formation of complex network structures nih.govacs.orgacs.org. These structures often consist of interconnected {ZnO4} and {PO4} tetrahedra, forming various ring sizes and polymeric chains nih.govacs.orgacs.org.

Phase Transitions and Thermal Stability of this compound Compounds

This compound compounds, particularly their hydrated forms, undergo various phase transitions upon heating, primarily involving dehydration and structural rearrangements. Understanding these thermal behaviors is crucial for their applications, especially in areas like protective coatings and dental cements nih.gov.

Dehydration Kinetics and Thermodynamic Parameters

The dehydration of hydrated zinc phosphates is a multi-step process, often characterized by distinct kinetic and thermodynamic parameters. For example, this compound tetrahydrate, Zn3(PO4)2·4H2O (hopeite), typically dehydrates in stages. The initial dehydration steps involve the loss of loosely bound water molecules, followed by more strongly coordinated water.

Studies on the dehydration of hopeite have identified specific temperature ranges for water loss and have determined kinetic parameters such as activation energy (Ea) and pre-exponential factor (A), and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) researchgate.net. These parameters provide insights into the energy barrier and spontaneity of the dehydration process.

| Compound | Dehydration Stage | Temperature Range (°C) | Activation Energy (kJ/mol) | Enthalpy (kJ/mol) |

|---|---|---|---|---|

| Zn3(PO4)2·4H2O (Hopeite) | 1st water loss | ~100-150 | (Varies by study, e.g., 50-80) | (Varies by study, e.g., 20-30) |

| Zn3(PO4)2·4H2O (Hopeite) | 2nd water loss | ~200-300 | (Higher than 1st stage) | (Higher than 1st stage) |

Note: Specific values for activation energy and enthalpy can vary significantly depending on the experimental conditions, heating rates, and analytical methods used in different research studies.

The dehydration process is often studied using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA). These techniques allow for the determination of mass loss and associated endothermic or exothermic events, indicating the thermal stability and phase transitions. The kinetics of dehydration can be analyzed using various models, including Coats-Redfern, Kissinger, and Ozawa methods, to extract the kinetic triplet (Ea, A, and reaction mechanism).

Transformations between Hydrated and Anhydrous Phases

Upon heating, hydrated zinc phosphates undergo a series of transformations, leading to the formation of various anhydrous or lower-hydrated phases. For example, this compound tetrahydrate (hopeite) typically transforms into this compound dihydrate (Zn3(PO4)2·2H2O, parahopeite or scholzite) and then to the anhydrous form (Zn3(PO4)2) at higher temperatures nih.gov.

The transformation pathway can be summarized as: Zn3(PO4)2·4H2O (Hopeite) → Zn3(PO4)2·2H2O (Parahopeite/Scholzite) → Zn3(PO4)2 (Anhydrous) nih.gov

These transformations are often accompanied by changes in crystal structure, as evidenced by X-ray diffraction (XRD) studies nih.gov. For instance, hopeite, parahopeite, and scholzite are polymorphs of Zn3(PO4)2·4H2O and Zn3(PO4)2·2H2O, respectively, exhibiting different crystallographic symmetries nih.gov. The anhydrous forms of this compound can also exist in multiple polymorphs, such as α-Zn3(PO4)2 and β-Zn3(PO4)2, which interconvert at specific temperatures.

The thermal stability of these phases is critical for their applications. For example, in dental cements, the setting reaction involves the formation of hydrated zinc phosphates, and their stability dictates the long-term performance of the material nih.gov. The complete dehydration to anhydrous forms typically occurs at temperatures above 300-400 °C, leading to more stable, often crystalline, structures.

Non-Crystalline and Amorphous this compound States

In addition to well-defined crystalline phases, this compound can also exist in non-crystalline or amorphous states. These amorphous forms lack long-range atomic order but possess short-range order, often resembling the local coordination environments found in their crystalline counterparts academie-sciences.fr. Amorphous zinc phosphates are typically formed under conditions that hinder crystal growth, such as rapid precipitation, low temperatures, or the presence of inhibitors.

The properties of amorphous zinc phosphates can differ significantly from their crystalline counterparts. They often exhibit higher reactivity, greater surface area, and different solubility characteristics, which can be advantageous in certain applications academie-sciences.fr. For example, amorphous forms might be more soluble or reactive, making them suitable for specific chemical processes or as precursors for other materials.

Characterization of amorphous this compound states often relies on techniques that can probe local structure, such as:

Solid-state Nuclear Magnetic Resonance (NMR) : Provides information on the local coordination environment of phosphorus and zinc atoms, even in the absence of long-range order.

Pair Distribution Function (PDF) analysis from X-ray or neutron diffraction : Can reveal short-range structural correlations in amorphous materials.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy : Can identify characteristic vibrational modes associated with phosphate groups and water, providing insights into their chemical environment.

Transmission Electron Microscopy (TEM) : Can confirm the absence of crystallinity and visualize the morphology of amorphous particles.

Amorphous zinc phosphates can also serve as intermediates in the formation of crystalline phases. For example, some synthesis routes involve the initial precipitation of an amorphous precursor, which then transforms into a crystalline this compound upon aging or thermal treatment academie-sciences.fr. The stability of amorphous this compound can be influenced by factors such as humidity, temperature, and the presence of impurities, which can induce crystallization over time.

Compound Names and PubChem CIDs

| Compound Name | Chemical Formula | PubChem CID |

|---|---|---|

| This compound | Zn3(PO4)2 | 24505 |

| This compound Tetrahydrate (Hopeite) | Zn3(PO4)2·4H2O | 16211488 |

| This compound Dihydrate (Parahopeite) | Zn3(PO4)2·2H2O | 16211487 |

| Pyridine | C5H5N | 1049 |

| 4-Methylpyridine | C6H7N | 7898 |

| 2,2-Bipyridine | C10H8N2 | 10352 |

| Tetramethylethylenediamine (TMEDA) | C6H16N2 | 8224 |

| Pentamethyldiethylenetriamine (PMDETA) | C9H23N3 | 16211603 |

| 1,3,5-Trimethyl-1,3,5-triazacyclohexane (Me3-TAC) | C6H15N3 | Not found directly, related to TAC ligands |

| Diphenyl Phosphate | (C6H5O)2P(O)OH | 10978 |

| Di-tert-butyl Phosphate | ((CH3)3CO)2P(O)OH | 92055 |

Note: PubChem CID for 1,3,5-trimethyl-1,3,5-triazacyclohexane (Me3-TAC) was not found directly via standard search. It is a derivative of triazacyclohexane.##

This compound compounds exhibit a rich diversity in their molecular structures, influenced by the coordination preferences of zinc(II) ions and the nature of the phosphate ligands, as well as the presence of auxiliary donor ligands. The coordination environment of Zn(II) is flexible, lacking ligand field stabilization energy due to its d10 electronic configuration, allowing it to adopt various coordination numbers and geometries, including tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral. nih.govresearchgate.net

Molecular Structures of this compound Complexes

The molecular structures of this compound complexes can range from discrete mononuclear units to extended polymeric architectures, including 1D chains, 2D frameworks, and higher-order aggregates. nih.govacs.orgresearchgate.netacs.orgacs.org The specific structure is often dictated by the reaction conditions, the type of metal precursor, the substituents on the phosphorus atom, and the choice of co-ligands. researchgate.net

Coordination Chemistry with Donor Ligands

For instance, the reaction of [Zn{O2P(OPh)2}2]∞ with various donor ligands can yield different structural motifs:

Polymeric 1D structures : Monodentate ligands like pyridine (Py) and 4-methylpyridine (4-MePy) can lead to infinite 1D helical chains, such as [(Py)2Zn{O2P(OPh)2}2]∞ and [(4-MePy)2Zn{O2P(OPh)2}2]∞. In these structures, the zinc centers are often octahedrally coordinated, with phosphate ligands bridging zinc centers in a {μ-O,O′} fashion, forming continuous eight-membered {Zn2(OPO)2} rings. nih.govacs.org

Bimetallic systems : Bidentate ligands like 2,2-bipyridine (bipy) and TMEDA can result in bimetallic complexes, e.g., [(Bipy)Zn{O2P(OPh)2}2]2 and [(TMEDA)Zn{O2P(OPh)2}2]2. In such complexes, zinc atoms can exhibit five-coordinate square-pyramidal geometry, with the nitrogen atoms of the bidentate ligand and bridging diphenyl phosphate oxygen atoms completing the coordination sphere. nih.govacs.org

Monomeric complexes : Tridentate ligands, such as PMDETA, can lead to mononuclear zinc bis-diphenylphosphate complexes like [(PMDETA)Zn{O2P(OPh)2}2], reducing the aggregation state. nih.govacs.org

The coordination environment of zinc in these complexes can vary significantly. For example, in [(TMEDA)Zn{O2P(OPh)2}2]2, one zinc atom can be octahedrally coordinated, while the second zinc atom exhibits a pseudo-trigonal bipyramidal 5-coordinate environment. nih.gov Phosphate ligands typically adopt a tetrahedral {PO4} geometry, with P-O bonds connecting to adjacent zinc atoms and to terminal organic groups. nih.govacs.org

| Complex Type | Donor Ligand | Aggregation State | Example Complex | Zinc Coordination Geometry |

| Polymeric 1D | Pyridine (Py), 4-Methylpyridine (4-MePy) | Polymeric 1D chain | [(Py)2Zn{O2P(OPh)2}2]∞ | Octahedral |

| Bimetallic | 2,2-Bipyridine (bipy), TMEDA | Dimeric | [(Bipy)Zn{O2P(OPh)2}2]2 | Square-pyramidal (5-coordinate) |

| Monomeric | PMDETA | Monomeric | [(PMDETA)Zn{O2P(OPh)2}2] | Not explicitly stated, but implies single Zn center |

Oxido-Bridged and Aggregated Molecular Architectures

Beyond simple coordination with donor ligands, this compound chemistry also involves the formation of more complex oxido-bridged and aggregated molecular architectures. These structures often arise from specific synthetic conditions, such as the presence of water or the choice of zinc precursors. researchgate.net

Examples of such aggregated structures include:

Tetranuclear clusters : The reaction of diethyl zinc with di-tert-butyl phosphate in the presence of water or with zinc acetate can yield oxido-bridged tetranuclear clusters like [Zn4(μ4-O){O2P(OtBu)2}6]. This cluster can be described as an an oxide-centered Zn4 tetrahedron, with each of the six edges bridged by an O2P(OtBu)2 group. researchgate.netacs.org The Zn−O(μ4) bond distances in such clusters typically range from 1.968 to 2.010 Å, and Zn−O(phosphate) distances from 1.906 to 1.963 Å. acs.org

Pentanuclear and higher aggregates : The reaction of dimethyl zinc with diphenyl phosphate in different solvents can lead to varying aggregation states. For instance, in THF, a pentanuclear complex [{MeZn(O2P{OPh}2)}3(Me2Zn2O)(THF)2] can form, while in toluene, a larger aggregate [(MeZn{O2P-(OPh)2})6(Me2Zn3O2)] has been observed. researchgate.net

Dinuclear units : Dinuclear zinc complexes can feature bridging oxyanions, such as phosphate or pyrophosphate, which can significantly enhance the ligand/zinc affinity and stabilize the dimetallic architecture. researchgate.net In some cases, a single carboxylate co-ligand bridges dizinc units, while in others, the steric bulk of the ligand allows for the coordination of two acetates per dizinc unit. nih.gov The active site of zinc phosphotriesterase, for example, features two zinc ions bridged by a carbamylated lysine residue and a hydroxido group, with a metal-metal distance of approximately 3.4 Å. academie-sciences.fr

The formation of these oxido-bridged and aggregated structures highlights the diverse coordination modes of phosphate ligands, which can bridge multiple zinc centers (e.g., μ-O,O′) and contribute to the formation of complex network structures. nih.govacs.orgacs.org These structures often consist of interconnected {ZnO4} and {PO4} tetrahedra, forming various ring sizes and polymeric chains. nih.govacs.orgacs.org

Phase Transitions and Thermal Stability of this compound Compounds

This compound compounds, particularly their hydrated forms, undergo various phase transitions upon heating, primarily involving dehydration and structural rearrangements. Understanding these thermal behaviors is crucial for their applications, especially in areas like protective coatings and dental cements. nih.gov

Dehydration Kinetics and Thermodynamic Parameters

The dehydration of hydrated zinc phosphates is a multi-step process, often characterized by distinct kinetic and thermodynamic parameters. For example, this compound tetrahydrate, Zn3(PO4)2·4H2O (hopeite), typically dehydrates in stages. The initial dehydration steps involve the loss of loosely bound water molecules, followed by more strongly coordinated water.

Studies on the dehydration of hopeite have identified specific temperature ranges for water loss and have determined kinetic parameters such as activation energy (Ea) and pre-exponential factor (A), and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These parameters provide insights into the energy barrier and spontaneity of the dehydration process.

| Compound | Dehydration Stage | Temperature Range (°C) | Activation Energy (kJ/mol) | Enthalpy (kJ/mol) |

| Zn3(PO4)2·4H2O (Hopeite) | 1st water loss | ~100-150 | (Varies by study, e.g., 50-80) | (Varies by study, e.g., 20-30) |

| Zn3(PO4)2·4H2O (Hopeite) | 2nd water loss | ~200-300 | (Higher than 1st stage) | (Higher than 1st stage) |

Note: Specific values for activation energy and enthalpy can vary significantly depending on the experimental conditions, heating rates, and analytical methods used in different research studies.

The dehydration process is often studied using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA). These techniques allow for the determination of mass loss and associated endothermic or exothermic events, indicating the thermal stability and phase transitions. The kinetics of dehydration can be analyzed using various models, including Coats-Redfern, Kissinger, and Ozawa methods, to extract the kinetic triplet (Ea, A, and reaction mechanism).

Transformations between Hydrated and Anhydrous Phases

Upon heating, hydrated zinc phosphates undergo a series of transformations, leading to the formation of various anhydrous or lower-hydrated phases. For example, this compound tetrahydrate (hopeite) typically transforms into this compound dihydrate (Zn3(PO4)2·2H2O, parahopeite or scholzite) and then to the anhydrous form (Zn3(PO4)2) at higher temperatures. nih.gov

The transformation pathway can be summarized as: Zn3(PO4)2·4H2O (Hopeite) → Zn3(PO4)2·2H2O (Parahopeite/Scholzite) → Zn3(PO4)2 (Anhydrous) nih.gov

These transformations are often accompanied by changes in crystal structure, as evidenced by X-ray diffraction (XRD) studies. nih.gov For instance, hopeite, parahopeite, and scholzite are polymorphs of Zn3(PO4)2·4H2O and Zn3(PO4)2·2H2O, respectively, exhibiting different crystallographic symmetries. nih.gov The anhydrous forms of this compound can also exist in multiple polymorphs, such as α-Zn3(PO4)2 and β-Zn3(PO4)2, which interconvert at specific temperatures.

The thermal stability of these phases is critical for their applications. For example, in dental cements, the setting reaction involves the formation of hydrated zinc phosphates, and their stability dictates the long-term performance of the material. nih.gov The complete dehydration to anhydrous forms typically occurs at temperatures above 300-400 °C, leading to more stable, often crystalline, structures.

Non-Crystalline and Amorphous this compound States

In addition to well-defined crystalline phases, this compound can also exist in non-crystalline or amorphous states. These amorphous forms lack long-range atomic order but possess short-range order, often resembling the local coordination environments found in their crystalline counterparts. academie-sciences.fr Amorphous zinc phosphates are typically formed under conditions that hinder crystal growth, such as rapid precipitation, low temperatures, or the presence of inhibitors.

The properties of amorphous zinc phosphates can differ significantly from their crystalline counterparts. They often exhibit higher reactivity, greater surface area, and different solubility characteristics, which can be advantageous in certain applications. academie-sciences.fr For example, amorphous forms might be more soluble or reactive, making them suitable for specific chemical processes or as precursors for other materials.

Characterization of amorphous this compound states often relies on techniques that can probe local structure, such as:

Solid-state Nuclear Magnetic Resonance (NMR) : Provides information on the local coordination environment of phosphorus and zinc atoms, even in the absence of long-range order.

Pair Distribution Function (PDF) analysis from X-ray or neutron diffraction : Can reveal short-range structural correlations in amorphous materials.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy : Can identify characteristic vibrational modes associated with phosphate groups and water, providing insights into their chemical environment.

Transmission Electron Microscopy (TEM) : Can confirm the absence of crystallinity and visualize the morphology of amorphous particles.

Amorphous zinc phosphates can also serve as intermediates in the formation of crystalline phases. For example, some synthesis routes involve the initial precipitation of an amorphous precursor, which then transforms into a crystalline this compound upon aging or thermal treatment. academie-sciences.fr The stability of amorphous this compound can be influenced by factors such as humidity, temperature, and the presence of impurities, which can induce crystallization over time.

Surface Chemistry and Interfacial Engineering of Zinc Phosphate Materials

Formation Mechanisms of Zinc Phosphate (B84403) Conversion Coatings

Zinc phosphate conversion coatings are non-metallic, polycrystalline layers formed on metal substrates, primarily steel and iron, through a chemical process that converts the metal surface. scispace.comacs.org This conversion provides an excellent foundation for subsequent paint adhesion and offers superior durability and corrosion resistance. scispace.com

Substrate Surface Preparation and Conditioning for Nucleation

Effective zinc phosphating relies critically on thorough substrate surface preparation to ensure proper coating deposition and optimal performance. scispace.com The initial step involves cleaning the incoming metal surfaces to eliminate all contaminants, such as oils, greases, dirt, rust, and oxide layers. acs.orgresearchgate.netgruppogaser.comscirp.orgacs.org This cleaning can be achieved through various methods, including degreasing (using alkaline or acidic degreasers, or aqueous solutions with detergents) and pickling (acid cleaning to dissolve oxide films and rust). researchgate.netgruppogaser.comresearchgate.netresearchgate.netgoogle.comrsc.orgresearchgate.net Proper rinsing between stages is essential to remove residual chemicals and reaction byproducts. gruppogaser.comacs.orgacs.org

Following cleaning, a crucial step is the application of a surface conditioner, often referred to as an activation bath, prior to the this compound stage. scispace.comacs.orggruppogaser.comresearchgate.netacs.org This conditioning provides nucleation sites that promote the formation of a finely dense, microcrystalline this compound coating. scispace.comacs.orgacs.org Without this activation step, larger phosphate crystals may form, leading to a coating with voids that can compromise corrosion resistance. acs.org The performance of a phosphate coating is significantly influenced by its crystal structure, with a dense microcrystalline structure typically offering superior corrosion resistance and better adhesion for subsequent painting.

Chemical Reactions at the Metal-Solution Interface during Phosphating

The formation of a this compound conversion coating is an electrochemical process. When the metal surface (e.g., steel) comes into contact with a phosphoric acid-based solution containing zinc and phosphate compounds, a series of chemical reactions occur at the metal-solution interface. acs.orgresearchgate.net

The primary reactions involve:

Anodic Dissolution of Metal: The metal substrate undergoes dissolution at anodic sites. For iron-based substrates, iron atoms dissolve into the phosphoric acid solution, releasing ferrous ions (Fe²⁺) and leaving electrons on the surface.

Fe → Fe²⁺ + 2e⁻

Cathodic Reactions and pH Increase: Simultaneously, reduction reactions occur at cathodic sites. The electrons released from the metal surface combine with hydrogen ions (H⁺) from the phosphoric acid (H₃PO₄) to form hydrogen gas (H₂). This consumption of H⁺ ions near the metal surface leads to a localized increase in pH.

2H⁺ + 2e⁻ → H₂

Precipitation of this compound: As the pH at the interface rises, the solubility of this compound decreases, causing it to precipitate from the solution onto the metal surface. acs.org The this compound coating is primarily formed from the metal ions present in the phosphating bath, rather than solely from the substrate metal itself, distinguishing it from iron phosphating. The main crystalline components of the coating are hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). The presence of phosphophyllite is often associated with improved corrosion resistance due to its enhanced chemical stability in alkaline electrolytes.

Sludge Formation: A byproduct of the zinc phosphating process is the formation of sludge, chemically identified as iron phosphate (FePO₄). This insoluble compound forms as ions displaced from the metal surface need to be neutralized to maintain equilibrium in the bath.

Role of Alloying Elements and Additional Metal Ions (Fe, Mn, Ni, Co) in Coating Composition

Iron (Fe): Iron ions are naturally present due to the dissolution of the steel substrate during phosphating. While some iron phosphate can be an undesired impurity, controlling its concentration is crucial. An optimal iron content (e.g., 0.3 to 0.5 percent relative to zinc concentration) can prevent sparse, loosely adherent crystals or powdery films, both of which lead to poor corrosion resistance.

Manganese (Mn): Manganese phosphate coatings are known for providing excellent wear resistance and lubricity, making them suitable for high-friction applications. When incorporated into this compound coatings, manganese can contribute to a more durable and wear-resistant layer. The process often involves grain refiners to promote the formation of small crystals, controlling the microscopic finish.

Nickel (Ni): Nickel ions play two main roles in the this compound coating mechanism. Firstly, they can limit the rate of local pH increase, leading to thinner coatings. Secondly, nickel deposition, often as nickel phosphate or a nickel-rich corrosion-resistant oxide, occurs in later stages, enhancing the coating's corrosion resistance and alkaline stability.

Trication phosphating baths, typically composed of Zn²⁺, Ni²⁺, and Mn²⁺ ions, are commonly used in industries like automotive manufacturing. These multi-cation systems lead to a significant refinement of crystals, resulting in coatings with improved properties.

Table 1: Influence of Additional Metal Ions on this compound Coating Properties

| Metal Ion | Primary Effect(s) on Coating | Key Benefits |

| Iron (Fe) | Incorporated from substrate dissolution; critical for crystal structure. | Proper concentration prevents voids and poor corrosion resistance. |

| Manganese (Mn) | Forms crystalline manganese phosphates. | Enhanced wear resistance, improved lubricity, excellent oil retention. |

| Nickel (Ni) | Influences pH kinetics; forms nickel-rich oxides/phosphates. | Improved corrosion resistance, enhanced alkaline stability, crystal refinement. |

| Cobalt (Co) | Contributes to multi-cation bath composition. | Potential for modified coating characteristics (less detailed in sources). |

Surface Modification and Functionalization of this compound

Beyond the initial conversion coating, this compound materials can undergo further surface modification and functionalization to impart enhanced or novel properties, expanding their utility in various applications.

Polymer-Modified this compound Nanoparticles

The modification of this compound nanoparticles with polymers represents a promising approach to enhance their properties, particularly for applications as anticorrosion pigments or in biomedical fields. This compound nanoparticles (ZnPNPs) inherently possess desirable features such as high thermal stability, low solubility in corrosive media, biocompatibility, non-toxicity, and luminescence.

Polymer modification, using both artificial and natural polymers, can lead to several improvements:

Colloidal Stability: Polymer coatings can significantly reduce the aggregation tendency of ZnP nanoparticles in aqueous media, leading to better dispersion. researchgate.net

Enhanced Anticorrosion Activity: Diminishing the particle size of zinc ortho-phosphate (B1173645) to the nanolevel and coating them with polymers can improve their anticorrosion activity. For instance, conducting polyaniline/nano-zinc phosphate composites have shown significantly lower corrosion rates on low-carbon steel compared to unpainted or epoxy-nano-zinc phosphate paint-coated steel. Surface-modified this compound nanocrystals prepared via an ultrasonic-template-microwave (UTM) route exhibited improved anti-corrosion function and better dispersion. researchgate.net

Functionalization and Biocompatibility: Polymer modification offers opportunities for further functionalization, allowing for the introduction of specific chemical groups (e.g., carboxyl, amine) that can enhance hydrophilicity and surface functionality. This is particularly relevant for biomedical applications, such as drug delivery, where biocompatibility and controlled release kinetics are crucial.

Thermal Stability: Polymer-modified this compound composites can exhibit improved thermal stability compared to the pure polymer component.

For example, a three-step method has been developed to synthesize carboxyl and amine functionalized polyglycidyl methacrylate (B99206) (PGMA) coated this compound (ZnP@PGMA) particles. The ZnP particles, initially spherical nanoparticles, were coated with PGMA via aqueous seeded free-radical polymerization, and then further functionalized.

Hybrid Organic-Inorganic this compound Composites (e.g., this compound/Imidazole)

A notable example is the This compound/Imidazole (B134444) (ZP/IMZ) composite . acs.org

Synthesis and Structure: ZP/IMZ composites with a lamellar structure are designed by leveraging the coordination ability of imidazole. acs.org They can be synthesized via hydrothermal methods, involving the reaction of zinc acetate (B1210297) solution and phosphoric acid with imidazole solution at elevated temperatures. New zinc phosphates decorated by imidazole-containing ligands have been synthesized, forming 1D and 2D structures where organic groups are located on the sides of inorganic ladders or link them together.

Enhanced Properties: The introduction of imidazole in these composites addresses some defects of traditional this compound pigments, such as poor initial effect and inability to form dense coatings. acs.org ZP/IMZ composites can significantly increase the cross-linking compactness of resins, leading to denser coatings and improved shielding effects. acs.org

Weatherability and Corrosion Inhibition: These composites demonstrate enhanced weatherability by converting high-energy ultraviolet (UV) light into low-harm visible light. acs.org They also exhibit superior corrosion resistance, with reported corrosion current densities as low as 4.26 μA·cm⁻² and resistance values of 5736.9 ohm·cm² after 168 hours of corrosion. acs.org In early corrosion stages, ZP/IMZ coatings can provide significantly higher composite impedance compared to pure this compound coatings. This synergistic effect between imidazole and this compound's passivation film provides a promising avenue for designing advanced organic-inorganic corrosion inhibitors. acs.org

Table 2: Performance Data for this compound/Imidazole (ZP/IMZ) Composites

| Property/Metric | ZP/IMZ Composite Value (at 168h corrosion) | Reference |

| Corrosion Current Density | 4.26 μA·cm⁻² | acs.org |

| Resistance | 5736.9 ohm·cm² | acs.org |

| Composite Impedance (vs. Zn₃(PO₄)₂ at 2h) | 3.0 times higher | |

| Composite Impedance (vs. Zn₃(PO₄)₂ at 6h) | 3.7 times higher |

Advanced Functional Applications of Zinc Phosphate

Corrosion Inhibition Mechanisms and Performance Enhancement

Zinc phosphate (B84403) is a cornerstone in corrosion protection, primarily through its ability to form passive layers and act as an active filler in coatings. Its mechanisms involve complex interactions at the metal-coating interface, leading to enhanced durability and resistance against corrosive environments.

Passive Layer Formation and Phosphatization of Metal Surfaces

Zinc phosphate coatings are a chemical treatment applied to metal surfaces, especially iron and steel, to prevent corrosion americanelements.comamericanelements.comnih.gov. This process, known as phosphatization or phosphating, creates a crystalline coating of insoluble this compound on the metal surface americanelements.comamericanelements.comnih.govatamankimya.com. The formation of this passive layer is a crucial mechanism by which this compound inhibits corrosion americanelements.comfishersci.at.

The phosphating process involves immersing the cleaned metal in a this compound solution, leading to a chemical reaction between the metal surface and the solution americanelements.comnih.gov. This reaction forms a thin, protective layer of insoluble phosphate salts americanelements.comatamankimya.com. For iron-based substrates, the process begins with the oxidation of iron atoms dissolving into the phosphoric acid solution, leaving electrons on the surface nih.gov. Simultaneously, reduction occurs in the phosphate bath, and a decrease in pH adjacent to the steel surface leads to the precipitation of this compound nih.gov. The resulting this compound layer is porous, which allows it to retain oils and form strong bonds with paints and other sealants, enhancing its protective qualities americanelements.comnih.govatamankimya.com.

Studies have shown that fully phosphated steel can exhibit a porous interlayer primarily composed of iron-phosphate at the coating/steel interface ereztech.com. This compound crystals, such as hopeite (Zn₃(PO₄)₂) and phosphophyllite (Zn₂Fe(PO₄)₂), can nucleate on this porous layer or form via near-surface solution precipitation ereztech.com. This conversion coating effectively transforms the metal surface into a non-metallic, polycrystalline layer that can also incorporate iron, manganese, and nickel phosphates, providing an excellent base for paint adhesion and increased alkaline resistance nih.gov.

Anodic and Cathodic Inhibition Processes

This compound functions as a mixed inhibitor, providing both anodic and cathodic protection against corrosion atamanchemicals.comamericanelements.comamericanelements.com. It achieves this by forming a stable, evenly distributed protective film on metal surfaces atamanchemicals.com.

As an anodic inhibitor, this compound can effectively inhibit the anodic process of metal corrosion nih.govnih.govfishersci.at. When corrosive media permeate the coating/metal interface, this compound reacts with iron to generate stable iron phosphates, which block the diffusion of corrosive ions and inhibit the anodic dissolution of the metal nih.govnih.gov. This mechanism involves the formation of a protective oxide film over anodic sites, preventing metal dissolution fishersci.seuni.lu.

Concurrently, this compound also acts as a cathodic inhibitor. It reduces corrosion by forming insoluble compounds, such as zinc hydroxide (B78521) and this compound, which precipitate on cathodic sites, creating a barrier film uni.lufishersci.ca. This film reduces the effective cathode area, thereby decreasing the corrosion rate uni.lu. For instance, in cooling water systems, the local generation of hydroxyl ions at cathodes due to oxygen reduction causes zinc from the water to precipitate as zinc hydroxide, passivating the cathodic site and interrupting the redox electrocouple fishersci.ca. The inclusion of phosphate with zinc can lead to the formation of mixed zinc hydroxide/phosphate inhibitive films at the cathode, especially at lower pH levels, as this compound is less soluble than zinc hydroxide fishersci.ca.

The combined effect provides synergistic inhibition, where the dissolution of phosphate ions (PO₄³⁻) from this compound in the presence of corrosive media can lead to the formation of a denser passivation film containing iron phosphate (FePO₄) on the surface, offering anodic-cathodic synergistic inhibition nih.gov.

Role of this compound as an Active Filler in Coatings

This compound is widely utilized as an active anticorrosive pigment and filler in various coating systems, including alkyd, epoxy, and waterborne acrylic coatings nih.govnih.govthermofisher.comnih.govfishersci.cawikidata.org. Its incorporation into paint primers is a common strategy to slow down underfilm corrosion nih.gov.

As an active filler, this compound enhances the anti-corrosive properties of coatings by releasing inhibitive species upon localized coating failure and substrate corrosion nih.govnih.gov. The metal cations generated by corrosion react with the anions released by the this compound to form a sediment of lower solubility, which blocks the localized corrosion spot and provides self-healing and self-repairing abilities to the coating nih.gov. This mechanism involves the phosphatization of the iron surface and the formation of complex compounds with the carboxyl and hydroxyl groups of the paint binder, which stabilizes coating adhesion in corrosive environments and improves barrier qualities nih.gov.

For example, in waterborne acrylic coatings, the addition of this compound can effectively inhibit the anodic process of metal corrosion, enhance wet adhesion, and prevent the horizontal diffusion of corrosive media, thereby slowing down coating disbonding nih.govnih.gov. The porous nature of this compound coatings also allows for strong bonding with paints and other sealants, leading to enhanced paint adhesion and improved durability americanelements.comnih.govatamankimya.com. Formulations like Penguard Express ZP are specifically designed as high-solids epoxy coatings pigmented with active this compound for increased corrosion protection thermofisher.com.

Synergistic Effects in Multi-Component Corrosion Inhibitor Systems

This compound often exhibits enhanced corrosion inhibition when used in multi-component systems due to synergistic effects with other inhibitors americanelements.comnih.govnih.govnih.gov. This synergistic behavior can lead to superior corrosion protection compared to individual compounds.

For instance, the organic modification of this compound with benzotriazole (B28993) (BTA) has been shown to result in superior corrosion inhibition of the hybrid phosphate-based pigment due to a synergistic effect between zinc cations and BTA nih.gov. Similarly, a combination of di-sodium hydrogen phosphate (DSHP) and Zn²⁺ has demonstrated a high inhibition efficiency (97%) in controlling carbon steel corrosion in aqueous chloride solutions, functioning as a mixed inhibitor americanelements.com. The protective film formed in such systems can consist of ferrous phosphate and zinc hydroxide americanelements.com.

The introduction of imidazole (B134444) into this compound/epoxy resin composites can compensate for defects in this compound pigments, such as poor initial effect and inability to form dense coatings nih.gov. This combination synergizes with the passivation protection film of this compound, providing long-lasting protection and improving the weatherability of the coating nih.gov. Research also suggests a synergistic effect between this compound and fillers like barium sulfate (B86663) (BaSO₄) in powder coatings, where optimal additive dosages can significantly improve anti-corrosive performance nih.gov.

Another example involves the combination of lithium phosphate with metal polycarboxylate compounds, such as zinc citrate (B86180) and zinc oxalate, which provides superior corrosion resistance that would not be predicted by the performance of the individual compounds acsmaterial.com. These synergistic compositions are designed to reduce corrosion on various metal surfaces, including those with different metals in contact, by improving the corrosion resistance of one metal without increasing the corrosion of another acsmaterial.com.

Influence of Morphology and Nanocrystallinity on Anticorrosion Efficiency

The morphology and nanocrystallinity of this compound coatings significantly influence their anticorrosion efficiency nih.govnih.govwikipedia.org. The physical characteristics of the formed layer, such as its thickness, porosity, and crystal structure, play a critical role in its protective performance.

Studies have shown that specific phosphating bath conditions, such as temperature and pH, can affect the film's appearance, porosity, and composition, thereby impacting corrosion resistance nih.govnih.govwikipedia.org.

Table 1: Influence of Phosphating Bath Conditions on this compound Coating Properties

| Parameter | Condition | Effect on Film | Source |

| Temperature | 60-65°C | Thicker film, higher Zn content, improved corrosion resistance | nih.govwikipedia.org |

| pH | 2.4 | Thicker film, higher Zn content, improved corrosion resistance | nih.govwikipedia.org |

| pH Range | 1.75-2.75 | Decreased corrosion current density, nobler corrosion potential, improved surface passivation/barrier properties with increasing pH | wikipedia.orgcenmed.com |

A compact and dense phosphate coating formed at an optimal pH can lead to better surface coverage and enhanced corrosion resistance wikipedia.orgcenmed.com. As the pH of the phosphating bath increases from 1.75 to 2.75, the corrosion current density can decrease, and the corrosion potential can shift to nobler values, indicating improved surface passivation and barrier properties wikipedia.org.

The anticorrosive action of this compound is also influenced by its particle size; generally, a smaller particle size leads to better efficiency wikidata.org. Researchers are increasingly focusing on preparing this compound in nanoparticle forms, core-shell assemblies, or encapsulations in polymer matrices to enhance their performance wikidata.org. The use of surface conditioners prior to the this compound stage can provide nucleation sites, promoting the formation of a finely dense microcrystalline this compound coating nih.gov. Thermal treatment of this compound coatings to generate the α-phase anhydrous this compound can also improve their corrosion prevention qualities nih.gov.

Catalytic Applications of this compound

Beyond its well-established role in corrosion inhibition, this compound also demonstrates promising applications in catalysis, particularly as a heterogeneous catalyst in various organic reactions americanelements.comwikidata.orgeasychem.orgnih.gov. Its non-toxic and environmentally friendly nature makes it an attractive alternative to other catalytic supports americanelements.comwikidata.org.

This compound, specifically in its tetrahydrate form (Zn₃(PO₄)₂·4H₂O), has been successfully employed as a green heterogeneous catalyst for the synthesis of symmetrically substituted pyridine (B92270) derivatives and substituted alkene derivatives americanelements.comwikidata.org. The catalytic efficiency is attributed to the presence of active sites at the oxygen and zinc atoms, which facilitate condensation reactions wikidata.org.

Table 2: Catalytic Performance of this compound (Zn₃(PO₄)₂·4H₂O)

| Application | Catalyst Amount | Solvent | Yield | Reaction Time | Reusability | Source |

| Symmetrically substituted pyridines | 0.4 mol% | Ethanol (B145695)/water (4/1) | 82-94% | Not specified | Not specified | americanelements.com |

| Substituted alkenes | 0.4 mol% | Not specified | Up to 90% | Not specified | Not specified | americanelements.com |

| Biscoumarins | 6 mg | Ethanol | 87% | Not specified | At least 6 times | easychem.orgnih.gov |

| Dihydropyrano[3,2-c]chromenes | Not specified | Not specified | 81-87% | 15-30 min | At least 6 times | easychem.orgnih.gov |

Furthermore, this compound has been utilized for the synthesis of biscoumarins and dihydropyrano[3,2-c]chromenes under green conditions easychem.orgnih.gov. Studies have shown that Zn₃(PO₄)₂·4H₂O can be reused multiple times (at least six times) without significant loss of its catalytic activity, highlighting its long-term durability easychem.orgnih.gov. For instance, in the synthesis of biscoumarins, an 87% yield was obtained at reflux in the presence of 6 mg of this compound and ethanol as a solvent nih.gov.

This compound groups have also been studied in methanol (B129727) to aromatics (MTA) reactions. Isolated this compound groups on HZSM-5 zeolite can enhance BTX (benzene, toluene, xylenes) selectivity and catalytic stability wikipedia.org. The highly distributed zinc and phosphorus species within the zeolite's pore network form isolated this compound groups that bond directly to the zeolite surface, creating strong Lewis acidic centers and optimizing surface acidity, which is favorable for BTX formation and hydrothermal stability wikipedia.org. Zinc zirconium phosphate has also been explored as an efficient heterogeneous catalyst for the acetylation of alcohols and phenols under solvent-free conditions nih.gov.

Energy Storage and Electrochemical Device Integration

Ionic Conductivity and Ion Transport Mechanisms in Electrochemical Systems

This compound plays a crucial role in enhancing the performance of electrochemical systems, particularly in the context of zinc-ion batteries. A this compound tetrahydrate (Zn₃(PO₄)₂·4H₂O, ZnPO) coating layer can be spontaneously formed in situ on bare zinc anodes at room temperature. This dense, brick-like ZnPO layer effectively separates the anode surface from the aqueous electrolyte, thereby suppressing undesirable side reactions fishersci.se.

The ZnPO layer exhibits high ionic conductivity, a high Zn²⁺ transference number, and a low nucleation barrier, facilitating rapid Zn²⁺ transport and enabling uniform, dendrite-free zinc deposition fishersci.se. Similarly, ultrathin artificial interphases composed of a pure amorphous this compound nanofilm have been developed to ensure the long-term stability of metal electrodes researchgate.net. Such amorphous phosphate layers, with optimized nanoscale thickness, provide an abundance of short and isotropic ion migration pathways and a low diffusion energy barrier, which are critical for fast and uniform Zn²⁺ transportation researchgate.net. This leads to compact and planar zinc deposition, significantly improving the reversibility and cycle stability of zinc metal anodes fishersci.seresearchgate.net. For instance, a ZnPO@Zn symmetric battery has achieved a high Coulombic efficiency of 99.8% and demonstrated ultrahigh cycle stability exceeding 6000 hours (over 8 months) fishersci.se.

Environmental Remediation and Pollutant Sequestration

This compound and phosphate-based materials are increasingly explored for environmental remediation, particularly in the sequestration of pollutants from aqueous solutions and contaminated soils.

While various zinc and phosphate compounds are investigated for adsorption, the direct use of this compound as a primary adsorbent for phosphate and heavy metal ions from aqueous solutions is an area of ongoing research. Phosphate treatment, which can lead to the in situ formation of insoluble metal phosphates, including this compound, has shown effectiveness in reducing the water solubility of heavy metals like cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn) in contaminated soils macsenlab.comattelements.com.

Certain nanocomposites incorporating this compound have demonstrated adsorptive capabilities. For example, sodium this compound/polyaniline nanocomposites have been prepared for the adsorption of specific pollutants like Cr(VI) and Eriochrome Black T from water fishersci.com.

The mechanisms governing the adsorption and desorption processes involving this compound are often influenced by solution chemistry, particularly pH. For heavy metals in soil remediation, the immobilization mechanisms include surface complexation of metal ions on phosphate grains and the partial dissolution of phosphate amendments followed by the precipitation of heavy metal-containing phosphates macsenlab.comattelements.com. These precipitates, such as this compound, are highly insoluble and stable across a wide range of environmental conditions, thereby reducing metal mobility and bioavailability attelements.com.